

Byzantionoside B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Byzantionoside B*

Cat. No.: *B174287*

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Introduction

Byzantionoside B is a naturally occurring megastigmane glycoside, a class of C13-norisoprenoid compounds.[1][2] It has garnered interest in the scientific community due to its potential biological activities, including stimulatory effects on bone formation.[3] This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and relevant experimental protocols related to **Byzantionoside B**.

Chemical Structure and Properties

Byzantionoside B is structurally defined as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside.[2][4] The absolute stereochemistry of the compound has been a subject of revision, with the current assignment established through methods including the modified Mosher's method.[2][4] Initially isolated from plants such as *Stachys byzantina*, it is also known by the synonym Blumenol C glucoside.[5][6]

Key Chemical Identifiers:

- Molecular Formula: $C_{19}H_{32}O_7$ [7]
- Molecular Weight: 372.5 g/mol [1][7]

- IUPAC Name: (4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one[7]
- CAS Number: 135820-80-3[7]
- SMILES: CC1=CC(=O)CC([C@H]1CC--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)(C)C[7]

Quantitative Data

The structural elucidation of **Byzantionoside B** was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data from High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

High-Resolution Mass Spectrometry (HR-ESI-TOF-MS)

Ion	Calculated m/z (for C ₁₉ H ₃₂ O ₇ Na)	Observed m/z
[M+Na] ⁺	395.2040	395.2038

Table 1: HR-ESI-TOF-MS data
for Byzantionoside B.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data were recorded in methanol-d₄ (CD₃OD).

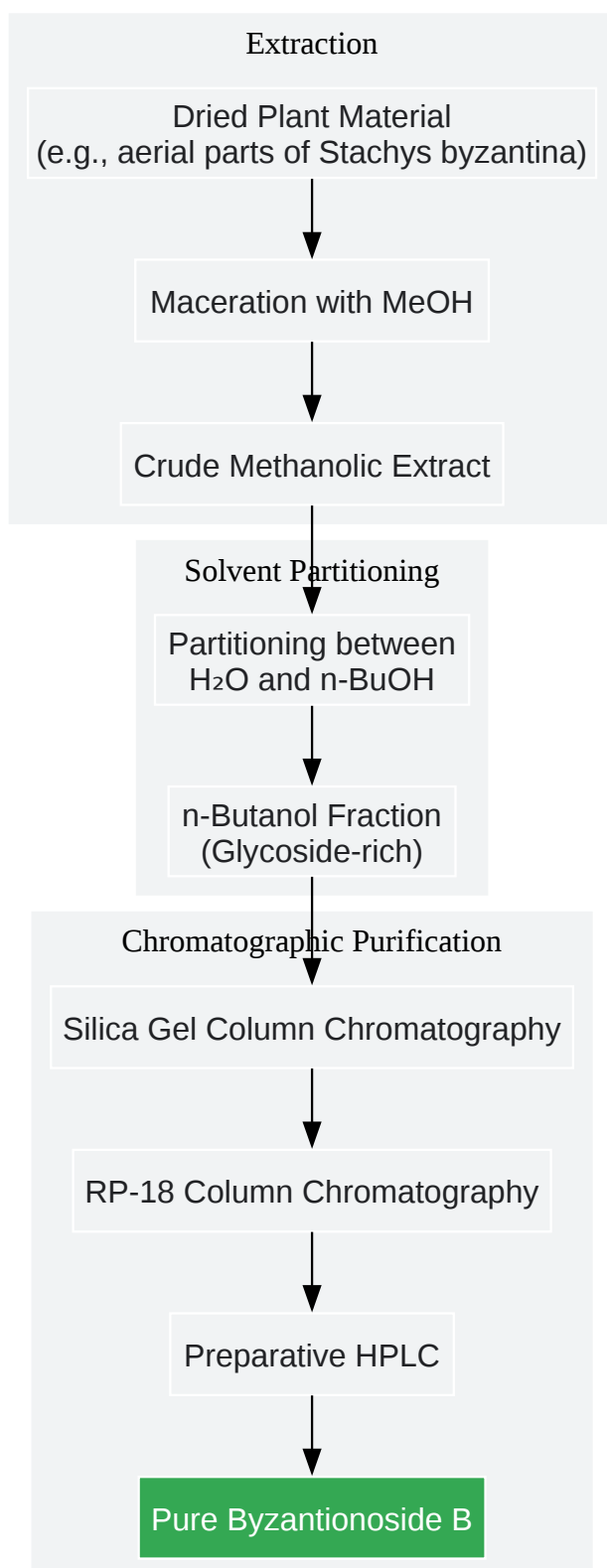
Position	^{13}C Chemical Shift (δc)	^1H Chemical Shift (δH , mult., J in Hz)
2	128.2	5.80 (s)
3	201.8	2.14 (d, 16.8), 2.49 (d, 16.8)
4	164.7	
5	52.5	
6	36.7	2.09 (m)
7	48.3	1.45 (m), 1.93 (m)
8	40.9	1.55 (m), 1.67 (m)
9	77.1	3.96 (m)
10	20.7	1.18 (d, 6.1)
11	20.0	1.93 (s)
12	23.6	1.01 (s)
13	24.5	1.06 (s)
1'	104.2	4.31 (d, 7.8)
2'	75.1	3.20 (dd, 7.8, 9.0)
3'	78.0	3.35 (m)
4'	71.6	3.29 (m)
5'	77.9	3.35 (m)
6'	62.8	3.68 (dd, 5.5, 11.9), 3.86 (m)

Table 2: ^1H and ^{13}C NMR data
for Byzantionoside B in
 CD_3OD .[\[5\]](#)

Experimental Protocols

General Protocol for Isolation and Purification

The following is a representative workflow for the isolation of megastigmane glycosides like **Byzantionoside B** from plant material.



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A general workflow for the isolation of **Byzantionoside B**.

- **Extraction:** Dried and powdered aerial parts of the plant are macerated with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The glycoside-rich fraction is typically found in the n-butanol layer.
- **Chromatographic Purification:** The n-butanol fraction is subjected to multiple rounds of column chromatography.
 - **Silica Gel Chromatography:** The fraction is first separated on a silica gel column using a gradient elution system (e.g., chloroform-methanol-water).
 - **Reversed-Phase (RP-18) Chromatography:** Fractions containing the compound of interest are further purified on an RP-18 column with a methanol-water gradient.
 - **Preparative HPLC:** Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Byzantionoside B**.

Structure Elucidation Methodology

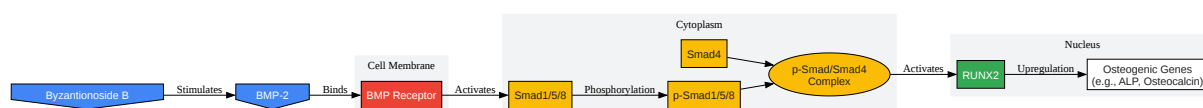
- **Mass Spectrometry:** High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the purified compound.[8]
- **NMR Spectroscopy:** One-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.[8]
- **Stereochemistry Determination:** The relative and absolute stereochemistry is determined using techniques such as Nuclear Overhauser Effect (NOE) experiments, analysis of coupling constants, and chemical derivatization methods like the modified Mosher's ester analysis.[2]

Biological Activity and Signaling Pathway

Byzantionoside B has been reported to stimulate osteogenic activity in human osteoblast cells.[3] This activity is associated with the upregulation of key markers of bone formation, including alkaline phosphatase (ALP) activity and mineralization. The underlying mechanism is believed to involve the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway, which plays a crucial role in osteoblast differentiation.[3]

Proposed Signaling Pathway for Osteogenic Activity

The diagram below illustrates the proposed signaling cascade initiated by BMP-2, which is believed to be positively modulated by **Byzantionoside B**, leading to osteoblast differentiation.



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Proposed BMP-2/RUNX2 signaling pathway influenced by **Byzantionoside B**.

This pathway highlights the activation of Smad proteins upon BMP-2 receptor binding, leading to the nuclear translocation of the p-Smad/Smad4 complex. This complex then acts as a transcription factor, upregulating the expression of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation and the expression of bone-specific genes.[9]
[10]

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